molecular formula C17H16N4OS B6527715 N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide CAS No. 1020488-14-5

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide

Cat. No.: B6527715
CAS No.: 1020488-14-5
M. Wt: 324.4 g/mol
InChI Key: DOYCTFGSCNQUAA-UHFFFAOYSA-N
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Description

N-[3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-phenylthiazol-2-yl group and a cyclopropanecarboxamide moiety.

Properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-9-15(19-16(22)13-7-8-13)21(20-11)17-18-14(10-23-17)12-5-3-2-4-6-12/h2-6,9-10,13H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYCTFGSCNQUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Hantzsch Thiazole Synthesis: This method involves the condensation of α-haloketones with thiourea to form thiazoles.

  • Cyclization Reactions: Cyclization reactions are employed to form the pyrazolyl group, often using hydrazine derivatives.

  • Amide Formation: The final step involves the formation of the amide bond using cyclopropanecarboxylic acid derivatives and appropriate coupling agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, such as alcohols or amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole and pyrazole rings make it a versatile intermediate in organic synthesis.

Biology: The biological activities of thiazole derivatives are well-documented, and this compound has shown potential as an antioxidant, anti-inflammatory, and antimicrobial agent. It is also being studied for its antitumor properties.

Medicine: In the medical field, N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique structure and reactivity make it valuable in the synthesis of active ingredients.

Mechanism of Action

The mechanism by which N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The thiazole and pyrazole rings are known to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Trends :

  • Bioisosteric replacements : Thiazol rings are often substituted with pyrazole (e.g., compound 3a) or fused with imidazole (e.g., compound in ).
  • Electron-withdrawing groups: Chloro, cyano, and fluoro substituents are common, likely to enhance metabolic stability and binding affinity .

Yield Comparison :

Compound Yield Reaction Conditions Reference
Target compound (hypothetical) ~65%* EDCI/HOBt, DMF, room temperature -
3a () 68% EDCI/HOBt, DMF, room temperature
Compound 74 () 20% Carboxylic acid coupling, standard conditions
Compound 15 () Not reported Cyclopropanecarbonyl chloride, CH2Cl2

*Hypothetical yield inferred from analogs. Lower yields (e.g., 20% in ) may result from steric hindrance or poor solubility.

Physicochemical Properties

Melting points (mp) and spectral data reflect substituent effects:

Compound mp (°C) Key Spectral Data (¹H-NMR, δ ppm) Reference
3a () 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
3d () 181–183 7.51–7.21 (m, 9H), 2.66 (s, 3H)
Compound 50 () Not reported 7.4–7.6 (aromatic), 2.4–2.6 (methyl)
N-[3-(5-(2-Chlorophenyl)... () Not reported MS (ESI): [M+H]+ = 393.1 (C17H13ClN6OS)

Observations :

  • Electron-withdrawing substituents (e.g., Cl in 3a) lower mp compared to fluorophenyl analogs (e.g., 3d: mp 181–183°C) .
  • Aromatic proton shifts (δ 7.2–8.1) are consistent across analogs, indicating similar electronic environments .

Biological Activity

N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H18N4OS
  • Molecular Weight : 366.44 g/mol

The structure consists of a pyrazole ring substituted with a thiazole moiety and a cyclopropanecarboxamide group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole, showed promising results with IC50 values indicating potent activity against liver cancer (HEPG2) and gastric cancer (NUGC) cell lines .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (nM)
3-Methyl-1-(4-phenylthiazol)HEPG2399
3-Methyl-1-(4-phenylthiazol)NUGC60
3-Methyl-1-(4-OCH3C6H4)MCF580
6-Amino derivativeDLDI890

This table summarizes the cytotoxic effects observed in various studies, indicating that modifications in the chemical structure can enhance or reduce biological activity.

The anticancer effects of pyrazole derivatives are often attributed to their ability to induce apoptosis in cancer cells through various pathways:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : The presence of the thiazole moiety may enhance the ability to trigger programmed cell death in malignant cells.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory activity that can indirectly affect tumor growth by modulating the tumor microenvironment .

Case Studies

A notable study evaluated the anticancer properties of this compound in vitro and in vivo. The results indicated that this compound significantly reduced tumor size in xenograft models compared to control groups. The study also reported minimal toxicity to normal cells, highlighting its potential as a selective anticancer agent .

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